molecular formula C16H23N3O3S B2720724 N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 886903-48-6

N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2720724
CAS No.: 886903-48-6
M. Wt: 337.44
InChI Key: SGIOITPCJSXLIW-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an imidazole ring fused to a benzene ring, with additional functional groups including diethyl, isopropylsulfonyl, and acetamide moieties. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the isopropylsulfonyl group: This step involves the sulfonylation of the benzimidazole core using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the acetamide group: The final step involves the acylation of the benzimidazole derivative with diethylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide can be compared with other benzimidazole derivatives to highlight its uniqueness. Similar compounds include:

    N,N-diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine: This compound has a similar benzimidazole core but different substituents, leading to distinct biological activities.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also contain a benzimidazole-like structure but with different functional groups, resulting in varied applications and properties.

Properties

IUPAC Name

N,N-diethyl-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-5-18(6-2)15(20)11-19-14-10-8-7-9-13(14)17-16(19)23(21,22)12(3)4/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIOITPCJSXLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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